molecular formula C7H10N6 B2551160 1,1'-Methylenebis(1H-pyrazol-3-amine) CAS No. 86111-67-3

1,1'-Methylenebis(1H-pyrazol-3-amine)

Cat. No.: B2551160
CAS No.: 86111-67-3
M. Wt: 178.199
InChI Key: RAXKXQVCMYTLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-Methylenebis(1H-pyrazol-3-amine) is a heterocyclic compound with the molecular formula C7H10N6. It is a useful research chemical known for its applications in various scientific fields. The compound consists of two pyrazole rings connected by a methylene bridge, each ring bearing an amino group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(1H-pyrazol-3-amine) can be synthesized through several methods. One common approach involves the reaction of 3-aminopyrazole with formaldehyde under controlled conditions. The reaction typically proceeds in the presence of a catalyst to facilitate the formation of the methylene bridge.

Industrial Production Methods: Industrial production of 1,1’-Methylenebis(1H-pyrazol-3-amine) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Methylenebis(1H-pyrazol-3-amine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the amino groups, leading to different substituted pyrazoles.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications.

Scientific Research Applications

1,1’-Methylenebis(1H-pyrazol-3-amine) has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(1H-pyrazol-3-amine) involves its interaction with specific molecular targets. The amino groups on the pyrazole rings can form hydrogen bonds with target proteins, influencing their activity. The methylene bridge provides structural stability, allowing the compound to effectively bind to its targets and modulate biological pathways.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-3-amine: A similar compound with a single pyrazole ring and a methyl group at the 1-position.

    3-Amino-1-methyl-1H-pyrazole: Another related compound with a methyl group at the 1-position and an amino group at the 3-position.

Uniqueness: 1,1’-Methylenebis(1H-pyrazol-3-amine) is unique due to its dual pyrazole structure connected by a methylene bridge, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of reactions and applications compared to its simpler counterparts.

Properties

IUPAC Name

1-[(3-aminopyrazol-1-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c8-6-1-3-12(10-6)5-13-4-2-7(9)11-13/h1-4H,5H2,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXKXQVCMYTLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CN2C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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